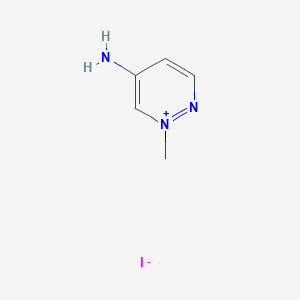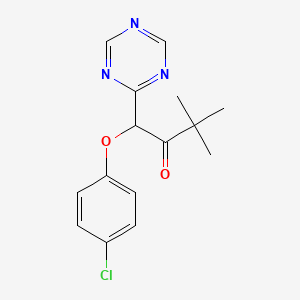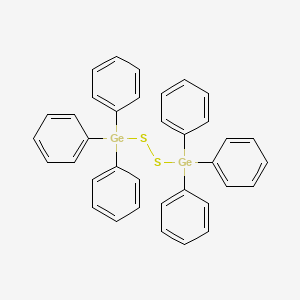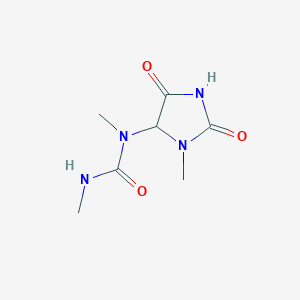
N,N'-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea is a chemical compound known for its unique structure and properties. It is a derivative of imidazolidinyl urea, which is commonly used as an antimicrobial preservative in cosmetics and pharmaceutical products . The compound’s molecular formula is C11H16N8O8, and it is recognized for its ability to release formaldehyde, which contributes to its antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat . The reaction mixture is then neutralized with hydrochloric acid and evaporated to yield the final product. The overall reaction can be summarized as follows: [ \text{Allantoin} + 3 \text{H}_2\text{C=O} \rightarrow \text{N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea} ]
Industrial Production Methods
In industrial settings, the production of N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea involves large-scale reactors where the reactants are mixed under controlled conditions of temperature and pH. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use .
化学反応の分析
Types of Reactions
N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of the compound, while reduction reactions may produce more reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
科学的研究の応用
N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its antimicrobial properties and potential use in biological systems to inhibit microbial growth.
Medicine: The compound’s ability to release formaldehyde makes it useful in pharmaceutical formulations as a preservative.
Industry: It is used in the production of cosmetics, personal care products, and other consumer goods where antimicrobial properties are desired
作用機序
The mechanism of action of N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea involves the release of formaldehyde, which acts as an antimicrobial agent. Formaldehyde can crosslink with proteins and nucleic acids, disrupting the normal function of microbial cells and leading to their death. The compound’s molecular targets include various cellular components, and its pathways involve the inhibition of microbial growth and proliferation .
類似化合物との比較
Similar Compounds
Imidazolidinyl urea: A closely related compound with similar antimicrobial properties.
Diazolidinyl urea: Another formaldehyde-releasing preservative used in cosmetics and pharmaceuticals.
DMDM hydantoin: A compound that also releases formaldehyde and is used as a preservative in various products
Uniqueness
N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea is unique due to its specific structure and the presence of dimethyl and methyl groups, which may influence its chemical reactivity and antimicrobial efficacy. Compared to similar compounds, it may offer different rates of formaldehyde release and varying degrees of antimicrobial activity, making it suitable for specific applications where controlled release is desired .
特性
CAS番号 |
61595-76-4 |
|---|---|
分子式 |
C7H12N4O3 |
分子量 |
200.20 g/mol |
IUPAC名 |
1,3-dimethyl-1-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C7H12N4O3/c1-8-6(13)10(2)5-4(12)9-7(14)11(5)3/h5H,1-3H3,(H,8,13)(H,9,12,14) |
InChIキー |
XNFPXIDNFYBLAF-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C)C1C(=O)NC(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


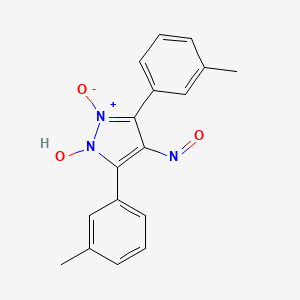
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
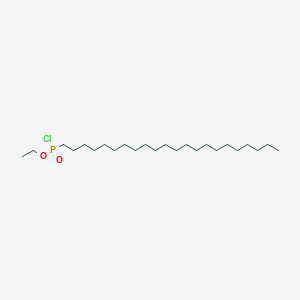
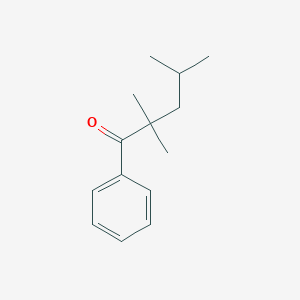
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)


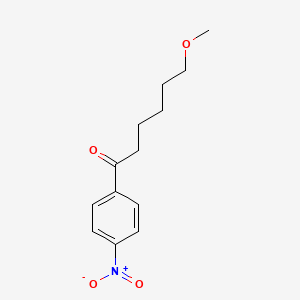
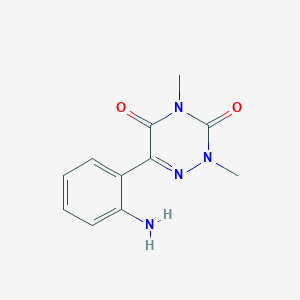
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
